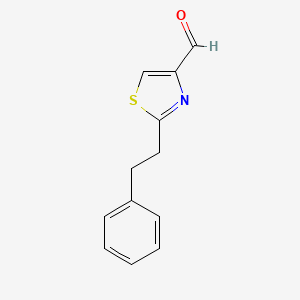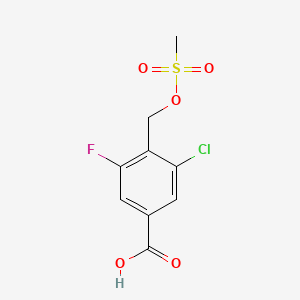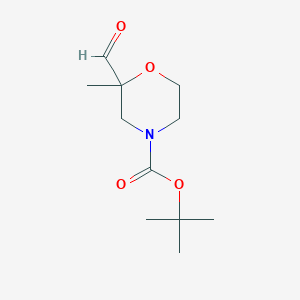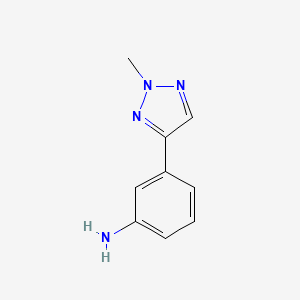
3-(2-Methyl-2H-1,2,3-triazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine is a heterocyclic compound that contains a triazole ring attached to a benzenamine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine typically involves the use of “click chemistry,” a powerful and versatile synthetic approach. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The general synthetic route includes the following steps:
Preparation of the Azide Intermediate: The starting material, 2-methyl-2H-1,2,3-triazole, is converted to its corresponding azide derivative using sodium azide in an appropriate solvent.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative of benzenamine in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the desired triazole product.
Industrial Production Methods
Industrial production of 3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring and benzenamine moiety can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
科学的研究の応用
3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Organic Synthesis: The triazole ring serves as a versatile scaffold for the construction of complex organic molecules, facilitating the synthesis of various functionalized compounds.
Chemical Biology: The compound is used in bioconjugation and labeling studies, enabling the investigation of biological processes at the molecular level.
作用機序
The mechanism of action of 3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, contributing to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 1,2,3-triazole-4-carboxylic acid or 1,2,3-triazole-4-methylamine.
Benzenamine Derivatives: Compounds with similar benzenamine moieties but different substituents, such as 4-aminobenzoic acid or 4-methylbenzenamine.
Uniqueness
3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine is unique due to the specific combination of the triazole ring and benzenamine moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3-(2-methyltriazol-4-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-13-11-6-9(12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |
InChIキー |
FGARRBFJWZBAOI-UHFFFAOYSA-N |
正規SMILES |
CN1N=CC(=N1)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


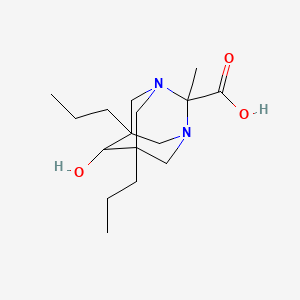
![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
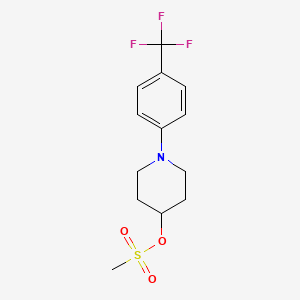
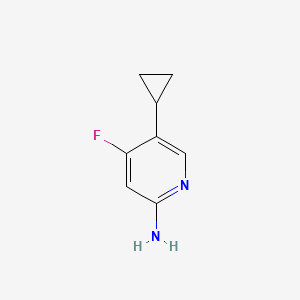
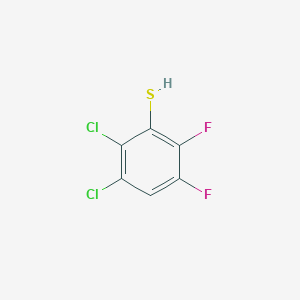
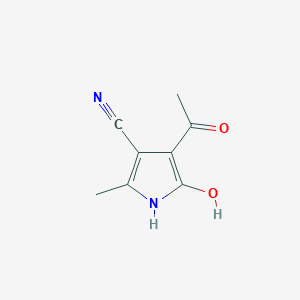
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
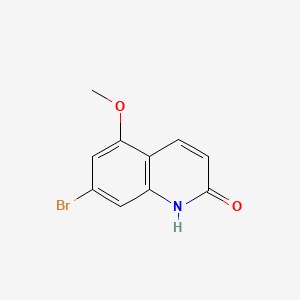
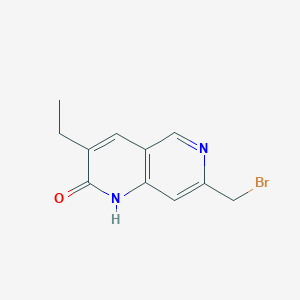
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)
